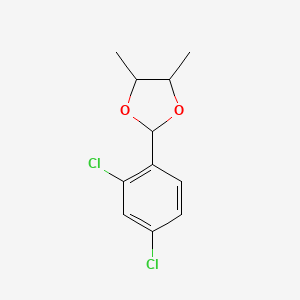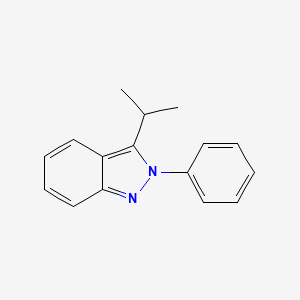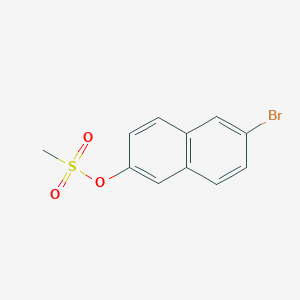
6-Bromonaphthalen-2-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromonaphthalen-2-yl methanesulfonate is a chemical compound with the molecular formula C11H9BrO3S. It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a methanesulfonate group is attached to the 2nd position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphthalen-2-yl methanesulfonate typically involves the reaction of 6-bromonaphthalene-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
6-Bromonaphthalene-2-ol+Methanesulfonyl chloride→6-Bromonaphthalen-2-yl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromonaphthalen-2-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with sodium methoxide yields 6-bromonaphthalen-2-yl methanol.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the naphthalene ring with another aromatic ring.
Scientific Research Applications
6-Bromonaphthalen-2-yl methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromonaphthalen-2-yl methanesulfonate involves the formation of a reactive intermediate upon cleavage of the methanesulfonate group. This intermediate can then react with nucleophiles or participate in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-naphthol: Similar structure but with a hydroxyl group instead of a methanesulfonate group.
6-Bromonaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanesulfonate group.
Uniqueness
6-Bromonaphthalen-2-yl methanesulfonate is unique due to its combination of a bromine atom and a methanesulfonate group, which makes it a versatile intermediate for various chemical reactions. Its ability to undergo both nucleophilic substitution and coupling reactions distinguishes it from other similar compounds.
Properties
CAS No. |
91063-04-6 |
|---|---|
Molecular Formula |
C11H9BrO3S |
Molecular Weight |
301.16 g/mol |
IUPAC Name |
(6-bromonaphthalen-2-yl) methanesulfonate |
InChI |
InChI=1S/C11H9BrO3S/c1-16(13,14)15-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 |
InChI Key |
KXLLKWJRHGAAKC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
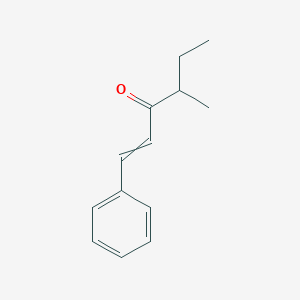
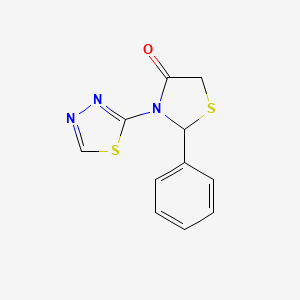
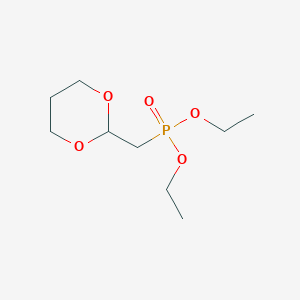


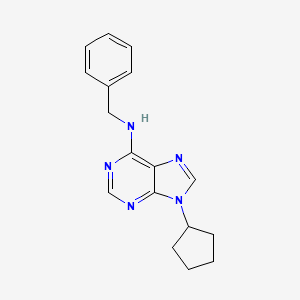
![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)

![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
